molecular formula C10H7BrN2O B12997143 2-(3-Bromophenoxy)pyrazine

2-(3-Bromophenoxy)pyrazine

Cat. No.: B12997143
M. Wt: 251.08 g/mol
InChI Key: UJZGSMZDOBWAQR-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)pyrazine is a chemical compound with the molecular formula C10H7BrN2O. It is a member of the pyrazine family, which is known for its diverse applications in various fields, including pharmaceuticals, organic materials, and natural products. The compound features a bromophenoxy group attached to a pyrazine ring, making it a valuable scaffold for drug discovery and other scientific research.

Preparation Methods

The synthesis of 2-(3-Bromophenoxy)pyrazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenol and pyrazine.

    Reaction Conditions: The reaction between 3-bromophenol and pyrazine is facilitated by a base, such as potassium carbonate, in the presence of a suitable solvent like dimethylformamide (DMF).

    Heating: The reaction mixture is heated to a specific temperature, usually around 100-120°C, to promote the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

2-(3-Bromophenoxy)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Bromophenoxy)pyrazine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

2-(3-Bromophenoxy)pyrazine can be compared with other similar compounds, such as:

    2-(4-Bromophenoxy)pyrazine: Similar structure but with the bromine atom in the para position.

    2-(3-Chlorophenoxy)pyrazine: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Methylphenoxy)pyrazine: Similar structure but with a methyl group instead of bromine.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the nature and position of the substituents.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

2-(3-bromophenoxy)pyrazine

InChI

InChI=1S/C10H7BrN2O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H

InChI Key

UJZGSMZDOBWAQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC=CN=C2

Origin of Product

United States

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